An In-depth Technical Guide to Ethyl 11H-perfluoroundecanoate: Molecular Structure, Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to Ethyl 11H-perfluoroundecanoate: Molecular Structure, Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 11H-perfluoroundecanoate, bearing the CAS number 1649-56-5, is a specialty fluorinated compound characterized by its long, highly fluorinated carbon chain terminating in an ethyl ester group. This unique molecular architecture imparts a distinct set of physicochemical properties, rendering it a molecule of significant interest in materials science and, increasingly, in the pharmaceutical and biomedical fields. The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. As a member of the per- and polyfluoroalkyl substances (PFAS) family, understanding its behavior, synthesis, and safe handling is paramount for its responsible application in research and development.
This technical guide provides a comprehensive overview of Ethyl 11H-perfluoroundecanoate, from its fundamental molecular characteristics to its potential applications in drug delivery and medical imaging. It is designed to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of fluorinated compounds.
Molecular Structure and Identification
Ethyl 11H-perfluoroundecanoate is systematically named ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate. Its structure consists of a ten-carbon chain fully saturated with fluorine atoms, followed by a methylene group (the "11H"), and terminated by an ethyl ester functional group.
The presence of the highly electronegative fluorine atoms creates a molecule with a unique electronic profile. The C-F bond is the strongest single bond in organic chemistry, contributing to the high thermal and chemical stability of the perfluorinated chain. This chain is also both hydrophobic and lipophobic, a property known as fluorous character.
CAS Number: 1649-56-5[1]
Molecular Formula: C₁₃H₆F₂₀O₂[1]
Molecular Weight: 574.15 g/mol [1]
Caption: Molecular Structure of Ethyl 11H-perfluoroundecanoate.
Physicochemical Properties
The distinct properties of Ethyl 11H-perfluoroundecanoate are a direct consequence of its highly fluorinated structure. These properties are critical for its handling, processing, and application.
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 243.9 °C at 760 mmHg | [2] |
| Density | 1.611 g/cm³ | [2][3] |
| Flash Point | 98.5 °C | [3] |
| Vapor Pressure | 0.0312 mmHg at 25 °C | [2][3] |
| Refractive Index | 1.301 | [2] |
| Solubility | Poorly soluble in water; soluble in organic solvents | [1] |
| LogP (predicted) | 6.53230 | [2] |
Synthesis of Ethyl 11H-perfluoroundecanoate: A Representative Protocol
Reaction Scheme:
Caption: General reaction scheme for the synthesis of Ethyl 11H-perfluoroundecanoate.
Experimental Protocol (Adapted from a similar esterification)
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Materials:
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11H-Perfluoroundecanoic acid
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Anhydrous ethanol
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Concentrated sulfuric acid
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Dichloromethane
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous potassium carbonate
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11H-perfluoroundecanoic acid in an excess of anhydrous ethanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, allow the mixture to cool to room temperature.
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Slowly distill the excess ethanol at atmospheric pressure.
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Dissolve the residue in dichloromethane.
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Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 11H-perfluoroundecanoate.
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Further purification can be achieved by vacuum distillation or column chromatography.
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Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental spectra for Ethyl 11H-perfluoroundecanoate, the following characterization data is predicted based on the analysis of its structural analogues and general principles of spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum of an ester is characterized by a strong carbonyl (C=O) stretching absorption.
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C=O Stretch: A strong, sharp peak is expected in the range of 1750-1735 cm⁻¹ .
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C-O Stretch: Two or more bands are anticipated in the region of 1300-1000 cm⁻¹ .
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C-F Stretch: Strong absorptions due to the numerous C-F bonds will be present in the fingerprint region, typically between 1300-1100 cm⁻¹ .
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C-H Stretch: Absorptions corresponding to the C-H bonds of the ethyl group and the methylene group adjacent to the perfluorinated chain will appear around 2980-2850 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl group and the methylene group adjacent to the perfluorinated chain.
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-OCH₂CH₃: A quartet around 4.1-4.2 ppm .
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-OCH₂CH₃: A triplet around 1.2-1.3 ppm .
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-CF₂CH₂-: A triplet of triplets (due to coupling with adjacent CF₂ and CH₂ groups) is predicted to be significantly downfield due to the electron-withdrawing effect of the perfluoroalkyl chain, likely in the range of 2.5-3.0 ppm .
¹³C NMR: The carbon NMR will show distinct signals for the carbons in the ethyl group, the carbonyl carbon, and the carbons in the perfluorinated chain.
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C=O: Expected in the range of 160-170 ppm .
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-OCH₂CH₃: Around 60-62 ppm .
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-OCH₂CH₃: Around 14 ppm .
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-CF₂CH₂-: The chemical shift of this carbon will be influenced by the adjacent fluorines and is predicted to be in the range of 30-40 ppm .
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-CF₂- and -CF₃: A series of signals for the fluorinated carbons will be observed between 105-125 ppm .
¹⁹F NMR: This is a powerful technique for characterizing fluorinated compounds. The spectrum will show multiple signals corresponding to the different fluorine environments along the perfluorinated chain. The chemical shifts are highly sensitive to the position of the CF₂ group relative to the ester and the terminal CF₃ group.
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-CF₃: A triplet is expected around -81 ppm .
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-CF₂- groups: A series of complex multiplets are anticipated in the range of -115 to -127 ppm .
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will likely lead to extensive fragmentation of the molecule.
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 574) may be observed, though it could be of low intensity.
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Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, m/z = 45) and the cleavage of the C-C bonds in the perfluorinated chain, leading to a series of perfluoroalkyl fragment ions. A prominent peak at m/z 88, corresponding to a rearrangement product, is often characteristic of ethyl esters.
Applications in Drug Development and Research
The unique properties of perfluorinated compounds like Ethyl 11H-perfluoroundecanoate make them attractive for various applications in the pharmaceutical and biomedical fields.
Drug Delivery Systems
Perfluoroalkyl-containing molecules are being explored for their potential to enhance drug delivery. Their hydrophobic and lipophobic nature can be leveraged to create stable emulsions and nanoparticles for encapsulating and delivering therapeutic agents. These systems can improve the solubility and bioavailability of poorly water-soluble drugs. The inertness and stability of the perfluorinated chain can also protect the encapsulated drug from degradation.
Medical Imaging
The high fluorine content of molecules like Ethyl 11H-perfluoroundecanoate makes them potential contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI). ¹⁹F MRI is a non-invasive imaging technique that can be used to track the in vivo distribution of labeled cells or drug delivery vehicles. The absence of a natural fluorine background in biological tissues provides a high signal-to-noise ratio, enabling sensitive and specific imaging. Perfluorocarbon emulsions have been investigated as contrast agents for various imaging modalities, including MRI and ultrasonography.
Caption: Key properties of Ethyl 11H-perfluoroundecanoate and their relevance to drug development applications.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling Ethyl 11H-perfluoroundecanoate. It is essential to consult the Safety Data Sheet (SDS) for specific handling and emergency procedures.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release into the environment.
Conclusion
Ethyl 11H-perfluoroundecanoate is a fascinating molecule with a unique combination of properties derived from its highly fluorinated structure. While its primary applications have traditionally been in materials science, its potential in the realm of drug development is increasingly being recognized. Its utility as a component in advanced drug delivery systems and as a contrast agent for ¹⁹F MRI highlights the growing importance of fluorinated compounds in biomedical research. A thorough understanding of its synthesis, characterization, and safe handling is crucial for unlocking its full potential in these innovative applications. Further research into the biological interactions and in vivo behavior of this and similar perfluorinated esters will undoubtedly pave the way for new advancements in therapeutics and diagnostics.
References
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GlobalChemMall. (n.d.). Ethyl 11H-perfluoroundecanoate. Retrieved from [Link]
